![molecular formula C10H8BrClN2O B1521610 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1094255-98-7](/img/structure/B1521610.png)
3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
The compound “3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound used in scientific research . It has a unique structure that finds applications in various fields, such as drug development and material science.
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” is represented by the linear formula C10H8BrClN2O . The InChI code for this compound is 1S/C10H8BrClN2O/c11-8-3-1-6(2-4-8)9-12-10(5-13)15-14-9/h1-4H,5H2 .Physical And Chemical Properties Analysis
The compound “3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole” has a molecular weight of 273.52 . It is a liquid at room temperature . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Antibacterial Agents
The compound has been explored for its potential as an antibacterial agent. Its structure allows for the synthesis of novel derivatives that exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. These derivatives can be compared to standard drugs like Streptomycin for their efficacy .
Antimicrobial Drug Development
Given the global concern over antimicrobial resistance (AMR), this compound serves as a key precursor in the development of new antimicrobial drugs. It’s particularly valuable in the synthesis of heterocyclic compounds, which are crucial in combating AMR .
Molecular Docking Studies
In silico molecular docking studies utilize 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole to predict interactions with bacterial enzymes or proteins. This helps in understanding the binding affinities and potential inhibitory effects of synthesized derivatives .
Pharmacokinetic Property Analysis
The compound is used in pharmacokinetic studies to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of its derivatives. This is essential for assessing the drug-likeness and safety of potential pharmaceuticals .
Organometallic Chemistry
This compound can undergo reactions at the benzylic position, making it useful in organometallic chemistry for creating complex molecules through reactions like Suzuki and Stille cross-coupling .
Electrophilic Aromatic Substitution Reactions
The presence of a benzene ring in the compound allows for resonance stabilization, which is advantageous in electrophilic aromatic substitution reactions. This property is exploited in synthetic chemistry to introduce various functional groups at the benzylic position .
Anticancer Drug Research
Derivatives of this compound are being studied for their potential use in anticancer drug research. The focus is on overcoming drug resistance in cancerous cells, which is a significant challenge in current cancer treatments .
Free Radical Chemistry
The compound’s structure is conducive to free radical reactions, which are fundamental in synthetic organic chemistry. This includes free radical bromination and nucleophilic substitution reactions that are pivotal in creating a variety of organic compounds .
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMLDMLSLOTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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